molecular formula C17H13N3O4S3 B3010612 methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1795443-80-9

methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B3010612
CAS No.: 1795443-80-9
M. Wt: 419.49
InChI Key: RWPWXQVFMUSUKO-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen. The imidazo[2,1-b]thiazole moiety in this compound is particularly notable for its biological activity and potential therapeutic applications .

Mechanism of Action

Target of Action

It’s known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Imidazole derivatives also show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that the thiazole ring can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound might interact with its targets through these mechanisms.

Biochemical Pathways

Thiazole and imidazole derivatives have been found to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might have good bioavailability.

Result of Action

Thiazole and imidazole derivatives have been associated with a wide range of biological activities, suggesting that they might have diverse molecular and cellular effects .

Action Environment

The solubility properties of thiazole suggest that the compound’s action might be influenced by the polarity of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step reactions. One common method includes the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium hydride in a solvent like 1,4-dioxane under reflux conditions . This reaction forms the imidazo[2,1-b]thiazole core, which is then further functionalized to introduce the thiophene and sulfamoyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst in ethanol.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups yields corresponding amines .

Scientific Research Applications

Methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .

Biological Activity

Methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C17H15N3O4S3\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}_{3}

It features a thiophene ring, an imidazo[2,1-b]thiazole moiety, and a sulfamoyl group, contributing to its unique chemical reactivity and biological activity. The IUPAC name is methyl 3-{[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]sulfamoyl}-2-thiophenecarboxylate .

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium hydride in a solvent like 1,4-dioxane under reflux conditions. Optimizations for industrial production may involve continuous flow reactors or microwave-assisted synthesis to enhance yield and efficiency.

Anticancer Properties

Research indicates that compounds containing imidazo[2,1-b]thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase. This mechanism is critical for their anticancer effects as it disrupts cellular proliferation pathways .

A study evaluating various derivatives found that certain imidazo[2,1-b]thiazole compounds inhibited the phosphorylation of the oncoprotein kinase Akt in cancer cells. The most potent compounds demonstrated strong cytotoxicity against HT-29 colon cancer cells with IC50 values indicating effective inhibition at low concentrations .

Carbonic Anhydrase Inhibition

This compound has also been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoforms. Specifically, it showed selective inhibition against hCA II with inhibition constants ranging from 57.7 to 98.2 µM while exhibiting no activity against hCA I, IX, and XII (Ki > 100 µM) . This selectivity is beneficial for developing targeted therapies with reduced side effects.

Case Studies

Case Study 1: Antitumor Activity Evaluation

In a study conducted by Sharma et al., various imidazo[2,1-b]thiazole derivatives were synthesized and tested for their anticancer properties against several cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis through multiple mechanisms including cell cycle arrest and modulation of key signaling pathways such as Akt phosphorylation .

Case Study 2: Carbonic Anhydrase Inhibition Profile

Another investigation focused on the carbonic anhydrase inhibition profile of related compounds highlighted that this compound selectively inhibited hCA II over other isoforms. This selectivity suggests potential applications in treating conditions where hCA II plays a significant role, such as glaucoma and certain cancers .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivitySelectivityReference
This compoundAnticancer; CA inhibitionHigh for hCA II
Benzo[d]imidazo[2,1-b]thiazole derivativesAnticancer; antimicrobialVariable
Imidazo[2,1-b]thiazole carboxamide derivativesAntimycobacterialModerate

Properties

IUPAC Name

methyl 3-[(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S3/c1-24-16(21)15-14(6-8-25-15)27(22,23)19-12-5-3-2-4-11(12)13-10-20-7-9-26-17(20)18-13/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPWXQVFMUSUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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